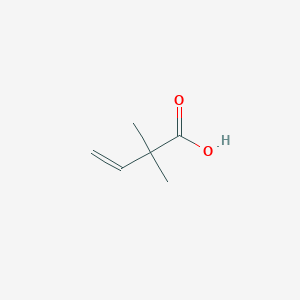

Ácido 2,2-dimetilbut-3-enoico

Descripción general

Descripción

2,2-Dimethylbut-3-enoic acid is a chemical compound that has been studied in various contexts, particularly in the field of decarboxylation reactions. The compound is known for its unique structural properties that make it a subject of interest in organic chemistry research.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a derivative of a similar structure, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography . Although not directly about 2,2-dimethylbut-3-enoic acid, this study provides insight into the synthetic methods that could potentially be applied to the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-dimethylbut-3-enoic acid has been investigated using various spectroscopic techniques and computational methods. For example, the structure of 2-[(2,3-dimethylphenyl)amino]benzoic acid was determined using FT-IR, FT-Raman, and DFT calculations . These studies offer a framework for understanding the molecular structure of 2,2-dimethylbut-3-enoic acid by analogy.

Chemical Reactions Analysis

The decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acid, a compound with a similar structure to 2,2-dimethylbut-3-enoic acid, has been studied extensively. The reaction was found to be first-order and homogeneous, with specific thermodynamic parameters such as activation enthalpy and entropy . Additionally, kinetic isotope effects were observed in the gas-phase thermal decarboxylation of a related compound, providing insights into the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 2,2-dimethylbut-3-enoic acid have been analyzed through various techniques. For instance, the electronic properties of the synthesized dye derived from a related compound were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . Moreover, the vibrational spectroscopic analysis and non-linear optical properties of another related compound were investigated, which could shed light on the properties of 2,2-dimethylbut-3-enoic acid .

Aplicaciones Científicas De Investigación

Propiedades químicas

“Ácido 2,2-dimetilbut-3-enoico” es un compuesto químico con la fórmula C6H10O2 . Tiene un peso molecular de 114.14 . El compuesto es un líquido incoloro a amarillo .

Farmacocinética

El compuesto tiene una alta absorción GI y es permeable a la barrera hematoencefálica . No es un sustrato o inhibidor para varias enzimas CYP . El compuesto tiene una lipofilicidad log Po/w (iLOGP) de 1.39 .

Solubilidad en agua

El compuesto tiene una solubilidad en agua de 5.27 mg/ml o 0.0462 mol/l, clasificándolo como muy soluble .

Química medicinal

El compuesto tiene una puntuación de biodisponibilidad de 0.56 . No activa ninguna alerta PAINS y tiene una puntuación de accesibilidad sintética de 1.69 .

Información de seguridad

<a data-citationid="66f28bd2-4d75-0c6f-f24e-e1aced0dcf55-34-group" h="ID

Safety and Hazards

The safety information for 2,2-Dimethylbut-3-enoic acid includes the following hazard statements: H317, H319. The precautionary statements are P280, P305, P338, P351 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mecanismo De Acción

Target of Action

It is known to be a constituent in the synthesis of metabolites of simvastatin , a lipid-lowering medication used to treat high cholesterol and reduce the risk of cardiovascular disease.

Pharmacokinetics

Simvastatin is well-absorbed in the gastrointestinal tract, extensively metabolized in the liver, and excreted in bile and urine .

Action Environment

Like many organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .

Propiedades

IUPAC Name |

2,2-dimethylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWAOWWAANBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145492 | |

| Record name | 3-Butenoic acid, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10276-09-2 | |

| Record name | 3-Butenoic acid, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbut-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

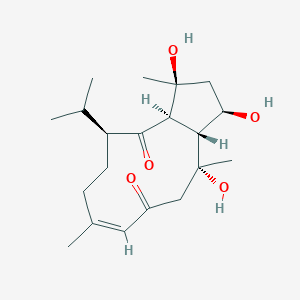

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)